1-Chloro-1-nitrobutane 1-Chloro-1-nitrobutane
Brand Name: Vulcanchem
CAS No.: 81668-01-1
VCID: VC19323121
InChI: InChI=1S/C4H8ClNO2/c1-2-3-4(5)6(7)8/h4H,2-3H2,1H3
SMILES:
Molecular Formula: C4H8ClNO2
Molecular Weight: 137.56 g/mol

1-Chloro-1-nitrobutane

CAS No.: 81668-01-1

Cat. No.: VC19323121

Molecular Formula: C4H8ClNO2

Molecular Weight: 137.56 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-1-nitrobutane - 81668-01-1

Specification

CAS No. 81668-01-1
Molecular Formula C4H8ClNO2
Molecular Weight 137.56 g/mol
IUPAC Name 1-chloro-1-nitrobutane
Standard InChI InChI=1S/C4H8ClNO2/c1-2-3-4(5)6(7)8/h4H,2-3H2,1H3
Standard InChI Key LTCNZEYBPPUKDV-UHFFFAOYSA-N
Canonical SMILES CCCC([N+](=O)[O-])Cl

Introduction

Molecular and Structural Characteristics

Chemical Identity and Formula

1-Chloro-1-nitrobutane possesses the molecular formula C₄H₈ClNO₂, with a molecular weight of 137.565 g/mol . Its structure consists of a four-carbon chain (butane) with chlorine and nitro groups bonded to the first carbon atom. The compound’s IUPAC name, 1-chloro-1-nitrobutane, reflects this substitution pattern.

Physicochemical Properties

Key physical properties of 1-chloro-1-nitrobutane include:

PropertyValueSource
Density1.154 g/cm³
Boiling Point169.2°C at 760 mmHg
Flash Point56.1°C
Refractive Index1.44
LogP (Octanol-Water)2.15
Exact Mass137.024 g/mol

The compound’s moderate lipophilicity (LogP = 2.15) suggests limited water solubility, favoring organic solvents such as methanol or ethanol . Its relatively low flash point classifies it as a flammable liquid, necessitating careful handling .

Synthesis and Manufacturing

Historical Patent Methods

Early synthetic routes to 1-chloro-1-nitrobutane were documented in U.S. patents from the 1930s–1940s. For instance, U.S. Patent 2,256,839 (1938) describes the nitration of 1-chlorobutane using mixed acid (HNO₃/H₂SO₄) under controlled conditions . This method proceeds via electrophilic substitution, yielding the nitro derivative alongside byproducts requiring purification through fractional distillation .

A subsequent patent (U.S. Patent 2,397,384, 1944) optimized this process by employing silver nitrite (AgNO₂) in ethanol, which facilitates nucleophilic displacement of the chlorine atom with a nitro group . The reaction can be summarized as:
CH₃(CH₂)₃Cl + AgNO₂ → CH₃(CH₂)₃NO₂ + AgCl\text{CH₃(CH₂)₃Cl + AgNO₂ → CH₃(CH₂)₃NO₂ + AgCl}
This approach minimizes side reactions, achieving yields exceeding 75% .

Modern Adaptations

Contemporary syntheses often utilize Raney nickel catalysts modified with molybdenum or cobalt to hydrogenate nitro precursors selectively. While these methods are primarily documented for aromatic analogs like 1-chloro-2,4-diaminobenzene , analogous principles may apply to aliphatic nitrochlorides. For example, hydrogenation of 1-nitro-1-chlorobutane derivatives at 40–80°C and 600–800 psig hydrogen pressure could theoretically yield reduced products, though specific studies on 1-chloro-1-nitrobutane remain scarce .

Reactivity and Functional Applications

Explosive and Oxidative Hazards

1-Chloro-1-nitrobutane is classified as a reactive chemical with explosion risks under heat or mechanical shock . Decomposition generates toxic gases such as phosgene (COCl₂) and nitrogen oxides (NOₓ), necessitating inert atmospheres during storage . Comparative data from its propane analog, 1-chloro-1-nitropropane (CAS 600-25-9), indicate similar hazards, including pulmonary edema and organ toxicity .

Industrial and Research Uses

Though direct applications of 1-chloro-1-nitrobutane are sparsely documented, its structural analogs serve as:

  • Fungicides: Nitrochloropropane derivatives exhibit biocidal activity against agricultural pathogens .

  • Pharmaceutical intermediates: Nitro groups are precursors to amines via reduction, enabling access to bioactive molecules .

  • Polymer modifiers: Incorporation of nitroalkanes enhances thermoplastic stability .

Environmental Impact and Degradation

Nitrochlorobutanes are persistent organic pollutants with low biodegradability. Hydrolysis under alkaline conditions releases nitrite ions and chlorinated byproducts, posing risks to aquatic ecosystems . Incineration is recommended for disposal, though it requires scrubbers to neutralize NOₓ emissions .

Research Gaps and Future Directions

Despite its historical synthesis, 1-chloro-1-nitrobutane remains understudied in modern contexts. Priority research areas include:

  • Catalytic hydrogenation mechanisms to access chiral amines.

  • Toxicokinetic studies quantifying bioaccumulation in mammalian systems.

  • Green chemistry approaches utilizing ionic liquids or microwave-assisted reactions to improve synthetic efficiency.

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